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molecular formula C6H4FIO B1322710 2-Fluoro-6-iodophenol CAS No. 28177-50-6

2-Fluoro-6-iodophenol

Cat. No. B1322710
M. Wt: 238 g/mol
InChI Key: ZFARONFWYBCKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786330B2

Procedure details

To a 500 ml flask were added 119 g (0.5 mol) of 2-fluoro-6-iodophenol and 200 ml of a 30% aqueous potassium hydroxide solution and they were reacted under vigorous stirring under a reflux temperature for 8 hours. After the termination of the reaction, the mixture was cooled to ordinary temperature and neutralized with hydrochloric acid to adjust pH between 2 and 3. After filtration, the filtrate was washed with water to obtain 49.9 g of a product [H]. The process yield was 78%.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[C:3]=1[OH:9].[OH-:10].[K+].Cl>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:10])[C:3]=1[OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)I)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring under a reflux temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the filtrate was washed with water

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=C(C(O)=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 49.9 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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